1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine
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Overview
Description
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction is catalyzed by acids or bases, depending on the desired regioselectivity . For instance, the use of iodine as a catalyst has been reported to facilitate the formation of pyrazole structures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential use as a lead compound in drug development for treating infectious diseases and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Known for its use in Suzuki coupling reactions.
Sodium {[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]amino}methanesulfonate: Studied for its potential therapeutic applications.
Uniqueness
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine stands out due to its unique structural features, which confer specific pharmacological properties. Its dual pyrazole rings provide a versatile scaffold for chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-4-10(13-15(8)3)11-5-9-6-12-14(2)7-9/h4,6-7H,5H2,1-3H3,(H,11,13) |
InChI Key |
JGFMXLWCQVEPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CN(N=C2)C |
Origin of Product |
United States |
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